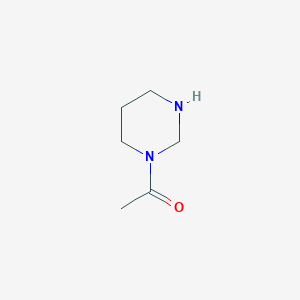

1-(Tetrahydropyrimidin-1(2H)-yl)ethanone

Description

Contextualization of N-Acylated Cyclic Amides in Heterocyclic Chemistry Research

N-acylated cyclic amides, a broad class of compounds that includes 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone, are integral to the field of heterocyclic chemistry. The introduction of an acyl group to a cyclic amide can significantly influence the molecule's reactivity, conformation, and biological activity. This acylation can alter the electron density of the amide nitrogen and the carbonyl carbon, making these sites susceptible to a variety of chemical transformations. acs.orgbath.ac.uk

The amide bond itself is a cornerstone of chemistry and biology, and methods for its formation are extensively researched. bath.ac.uk The study of N-acylated cyclic amides contributes to a deeper understanding of amide bond activation, a crucial objective in organic synthesis that allows for the manipulation of what is traditionally a very stable functional group. acs.org Research in this area has led to the development of novel cross-coupling reactions where the N-acyl group can act as an activating group. acs.org

Significance of Tetrahydropyrimidine (B8763341) Scaffolds in Synthetic Methodologies

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry and organic synthesis. semanticscholar.orgchemrevlett.com These six-membered heterocyclic rings are found in a wide array of biologically active compounds and natural products. researchgate.net Consequently, the development of efficient and versatile methods for their synthesis is a significant focus of chemical research. amazonaws.com

One of the most well-known methods for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). amazonaws.comfoliamedica.bg This reaction and its modern variations provide access to a diverse range of functionalized tetrahydropyrimidines. nih.govmdpi.com The functionalization of these scaffolds, including N-acylation, is a key strategy for diversifying their chemical space and exploring their potential applications. researchgate.net The incorporation of various substituents on the tetrahydropyrimidine ring can lead to compounds with a wide range of biological activities. semanticscholar.orgchemrevlett.com

Research Trajectories for this compound and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions based on the chemistry of related N-acylated cyclic amides and tetrahydropyrimidine derivatives.

Synthetic Applications: Future research could focus on utilizing the N-acetyl group of this compound as a handle for further chemical modifications. For instance, the development of novel reactions that proceed via the activation of the N-C(O) bond could lead to new methods for creating complex molecules. acs.org The tetrahydropyrimidine ring itself can be a template for stereoselective synthesis, and the N-acyl group could influence the stereochemical outcome of reactions at other positions on the ring.

Medicinal Chemistry: Given the broad spectrum of biological activities associated with tetrahydropyrimidine derivatives, this compound and its analogues are attractive targets for medicinal chemistry research. semanticscholar.orgchemrevlett.com Future studies could involve the synthesis of a library of related compounds with different N-acyl groups and substitutions on the tetrahydropyrimidine ring. These compounds could then be screened for various biological activities.

Material Science: The properties of N-acylated cyclic amides could also be explored in the context of material science. The amide bond and the heterocyclic ring can participate in hydrogen bonding and other non-covalent interactions, which could lead to the development of new materials with interesting properties.

Below is a data table summarizing the key molecular features of this compound.

| Property | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| CAS Number | 2445784-46-1 (for the hydrochloride salt) chemsrc.com |

| Structure | A six-membered tetrahydropyrimidine ring with an acetyl group attached to one of the nitrogen atoms. |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-diazinan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(9)8-4-2-3-7-5-8/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQCQDGVISPJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276419 | |

| Record name | 1-(Tetrahydro-1(2H)-pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198795-16-2 | |

| Record name | 1-(Tetrahydro-1(2H)-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198795-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tetrahydro-1(2H)-pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tetrahydropyrimidin 1 2h Yl Ethanone and Analogues

Strategies for the Construction of the Tetrahydropyrimidine (B8763341) Ring

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. amazonaws.com This approach is particularly valuable for generating molecular diversity and complexity in a streamlined fashion.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a classic multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are closely related to tetrahydropyrimidines. amazonaws.comnih.gov The traditional reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). amazonaws.com

The generally accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions. It is believed to start with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring. nih.gov

Over the decades, numerous variations and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope. These modifications often involve the use of different catalysts and reaction conditions.

Catalyst Variations in the Biginelli Reaction:

| Catalyst Type | Examples | Key Advantages |

| Brønsted Acids | HCl, p-toluenesulfonic acid | Traditional, readily available |

| Lewis Acids | Cu(OTf)₂, Yb(OTf)₃, BiCl₃, Zn(OTf)₂ | Improved yields, shorter reaction times |

| Ionic Liquids | Diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) | Green solvent, catalyst recyclability, high yields at room temperature. nih.govacs.org |

| Organocatalysts | Thiourea derivatives | Mild conditions, metal-free |

Modern iterations of the Biginelli reaction also employ alternative energy sources such as microwave irradiation and ultrasound, which can significantly accelerate the reaction rate and improve efficiency. nih.gov Furthermore, solvent-free conditions have been developed, aligning with the principles of green chemistry by reducing volatile organic waste. nih.govacs.org

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. mdpi.com In the context of tetrahydropyrimidine synthesis, divergent multi-component approaches aim to generate a variety of substituted heterocycles by systematically varying the starting materials in a one-pot reaction.

A notable example is the four-component reaction involving phosphonates, nitriles, aldehydes, and isocyanates or isothiocyanates. nih.gov This method provides access to a broad range of differently substituted dihydropyrimidines and related thiazines. The versatility of this approach lies in the ability to extensively vary the nitrile and aldehyde components, offering a high degree of structural diversity in the final products. nih.gov However, the scope of the phosphonate (B1237965) component may be more limited. nih.gov

These divergent strategies are highly valuable in medicinal chemistry and drug discovery, as they facilitate the rapid synthesis of compound libraries for biological screening. The ability to modify multiple substitution points on the tetrahydropyrimidine core in a single step is a significant advantage over traditional linear synthetic routes.

Cyclization Reactions

Cyclization reactions represent another major class of synthetic methodologies for constructing the tetrahydropyrimidine ring. These reactions can be either intermolecular or intramolecular and often provide excellent control over the regiochemistry and stereochemistry of the final product.

A highly efficient and stereospecific method for the synthesis of 1,4,5,6-tetrahydropyrimidines involves the domino ring-opening cyclization (DROC) of activated aziridines with α-acidic isocyanides. nih.gov This transformation is typically mediated by a Lewis acid and proceeds via an SN2-type ring-opening of the activated aziridine (B145994) by the carbanion of the isocyanide. nih.gov This is followed by a concomitant 6-endo-dig cyclization to furnish the tetrahydropyrimidine derivatives in excellent yields and with high diastereoselectivity. nih.gov

The key steps of the proposed mechanism are:

Generation of an active carbanionic nucleophile from the α-acidic isocyanide.

Lewis acid activation of the aziridine ring.

SN2-type ring-opening of the activated aziridine by the carbanion. researchgate.net

Subsequent intramolecular attack on the terminal carbon of the isocyanide group in a 6-endo-dig fashion to form the tetrahydropyrimidine ring. nih.gov

This method is particularly advantageous for the synthesis of enantiomerically pure tetrahydropyrimidines, as the stereochemistry of the starting aziridine is transferred to the product with high fidelity. nih.gov The reaction showcases high step-, pot-, and atom-economy, making it an attractive approach in modern organic synthesis.

Examples of Domino Ring-Opening Cyclization for Tetrahydropyrimidine Synthesis:

| Aziridine Reactant | Isocyanide Reactant | Lewis Acid Catalyst | Yield | Diastereomeric Ratio (dr) |

| N-Tosyl-2-phenylaziridine | TosMIC | Sc(OTf)₃ | High | >99:1 |

| N-Boc-2-alkylaziridine | BetMIC | Yb(OTf)₃ | Good | >99:1 |

Data is illustrative and based on typical outcomes of such reactions.

Intramolecular cyclization offers a powerful strategy for the regioselective synthesis of tetrahydropyrimidinones. These pathways involve the formation of the heterocyclic ring from a linear precursor containing all the necessary atoms. An example of this approach is the aza-Michael cyclization of sulfamates onto pendant α,β-unsaturated esters. chemrxiv.org While this specific example leads to six-membered rings, similar principles can be applied to the synthesis of tetrahydropyrimidinones by designing appropriate substrates.

In a more direct approach, the reaction of (1-(3,3-diethoxypropyl)ureido)methanesulfonate with aromatic and heterocyclic nucleophiles provides a regioselective method for the synthesis of new water-soluble 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives. This method is advantageous due to the absence of expensive metal complex catalysts, high product yields, and ease of purification.

The general strategy for intramolecular cyclization involves the careful design of a linear substrate that, upon activation, undergoes a favored ring-closing reaction. The choice of tether and reactive groups is crucial for controlling the regioselectivity and efficiency of the cyclization. These methods are particularly useful for preparing tetrahydropyrimidinones with specific substitution patterns that may be difficult to access through multi-component reactions.

Ring Closure Reactions Involving Thioamide Precursors

The construction of the tetrahydropyrimidine skeleton frequently employs multicomponent reactions where a thioamide, such as thiourea, serves as a crucial building block. The Biginelli reaction and its variations are prominent examples of this strategy, involving the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. This one-pot synthesis is valued for its efficiency and atom economy in creating functionalized tetrahydropyrimidine-2(1H)-thiones.

The reaction mechanism typically begins with the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea. This is followed by the nucleophilic addition of the β-dicarbonyl enolate and subsequent cyclization and dehydration to yield the final heterocyclic ring. A variety of catalysts, including Lewis acids like bismuth chloride (BiCl₃) and ytterbium triflate (Yb(OTf)₃), as well as protic acids like HCl, have been utilized to improve reaction times and yields.

Another approach involves the sulfur-mediated reaction between phosphinic chlorides and alkyl diamines, which can be adapted for the synthesis of tetrahydropyrimidines. This method offers a flexible route to phosphoryl-substituted tetrahydropyrimidines and related thioamides, demonstrating the versatility of sulfur-based reagents in heterocyclic synthesis. The use of thioamide precursors is foundational for creating the thione analogues of tetrahydropyrimidines, which can then be further modified.

| Reactants | Catalyst/Conditions | Product Type | Key Feature |

|---|---|---|---|

| Aromatic Aldehyde, Ethyl Benzoylacetate, Thiourea | HCl or DABCO, Reflux in Ethanol | Tetrahydropyrimidine-2-thione | Classic Biginelli condensation for core ring formation. |

| Aldehyde, N-methylthiourea, Methyl Acetoacetate | HCl, Dioxane/CHCl₃ | N-methylated Tetrahydropyrimidine-2-thione | Formation of an imine intermediate prior to cyclization. |

| Phosphinic Chlorides, Alkyl Diamines | Sulfur-mediated, Solvent-free | Phosphoryl-substituted Tetrahydropyrimidines | Flexible synthesis of functionalized analogues. |

Introduction of the N-Acetyl Moiety

The synthesis of the target compound, 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone, requires the introduction of an acetyl group onto one of the nitrogen atoms of the heterocyclic ring. This can be achieved through several acylation strategies.

Direct N-acetylation is a fundamental and widely used transformation for acylating primary and secondary amines, including the NH groups within a pre-formed tetrahydropyrimidine ring. This reaction is typically accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The process involves a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.

These procedures can often be performed under mild, catalyst-free, and solvent-free conditions, which aligns with the principles of green chemistry. For instance, the reaction of amines with acetic anhydride can proceed efficiently without any catalyst to afford N-acylated products in good to excellent yields. In cases where a catalyst is needed, various options from Lewis acids to bases like pyridine (B92270) can be employed to facilitate the reaction, often by activating the acetylating agent or scavenging the acidic byproduct (e.g., HCl when using acetyl chloride).

| Acetylating Agent | Typical Conditions | Byproduct | Advantages |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Neat, or in a solvent; catalyst-free or with acid/base catalyst | Acetic Acid | Less harsh, more stable than acetyl chloride. |

| Acetyl Chloride (AcCl) | In an inert solvent, often with a base (e.g., pyridine, triethylamine) | Hydrogen Chloride (HCl) | Highly reactive, suitable for less reactive amines. |

| Acetonitrile | With a catalyst (e.g., alumina) under continuous-flow conditions | Ammonia (in situ) | Utilizes a safer, less hazardous reagent. |

The formation of an N-acyl amide bond within a cyclic framework is a cornerstone of many synthetic endeavors, particularly in peptide and medicinal chemistry. While direct acetylation is a straightforward approach, broader strategies for N-acyl amide formation can also be considered for cyclic systems like tetrahydropyrimidines. These methods often focus on chemoselectivity and mild reaction conditions.

One major class of reactions involves the use of peptide coupling reagents. Reagents such as carbodiimides, phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU) are designed to activate a carboxylic acid (like acetic acid) to facilitate its reaction with an amine. Another sophisticated strategy is Native Chemical Ligation (NCL), a chemoselective reaction that involves the reaction of a C-terminal thioester with an N-terminal cysteine to form a native peptide bond. While NCL is specific to peptides containing cysteine, related sulfur-mediated amide formation techniques offer broader applicability for creating amide bonds in complex molecules. Enzymatic strategies, utilizing enzymes like lipases or acylases, present a green alternative for amide bond formation, often proceeding with high selectivity under mild conditions. These biocatalytic methods can involve acyl-enzyme intermediates or ester-amide interconversion pathways.

This approach refers specifically to the N-acetylation of the tetrahydropyrimidine ring after its synthesis is complete. This is the most common and logical route to this compound. Once the tetrahydropyrimidine core has been successfully constructed, for example, via a Biginelli reaction using thiourea, the resulting cyclic secondary amine is available for functionalization.

Stereoselective and Asymmetric Synthesis of Tetrahydropyrimidine Derivatives

Many biologically active molecules exist as single stereoisomers, making the control of stereochemistry a critical aspect of modern synthetic chemistry. The synthesis of tetrahydropyrimidine derivatives can be designed to produce specific enantiomers or diastereomers.

The tetrahydropyrimidine ring often contains one or more stereocenters, leading to the possibility of different stereoisomers. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. For instance, in the synthesis of complex fused ring systems like chromeno[4,3-d]pyrimidines, the diastereoselectivity of the cyclization process has been investigated. The choice of catalyst and reaction conditions can influence the ratio of diastereomers formed, and in some cases, intermediates can be isolated to better control the stereochemical outcome. Similarly, diastereoselective routes to related heterocycles like tetrahydropyridines have been developed using cascade reactions that proceed with high diastereomeric purity (>95%).

Enantioselective synthesis, which controls the absolute configuration to produce a specific enantiomer, is often achieved using chiral catalysts or auxiliaries. The asymmetric Biginelli reaction, for example, has been developed to produce chiral dihydropyrimidinones. These methods employ chiral Lewis acids or organocatalysts to induce facial selectivity in the initial imine formation or subsequent cyclization steps, leading to a product with high enantiomeric excess. While not all tetrahydropyrimidine derivatives possess the same level of biological activity, it has been noted that different enantiomers can have significantly different pharmacological effects, underscoring the importance of stereoselective synthetic methods.

Chiral Catalyst Applications in Tetrahydropyrimidine Synthesis

The asymmetric synthesis of tetrahydropyrimidines, particularly those with multiple stereocenters, is a significant challenge in organic chemistry. The development of chiral catalysts has provided powerful tools to control the stereochemical outcomes of reactions leading to these heterocyclic scaffolds. A predominant strategy involves the initial enantioselective synthesis of a dihydropyrimidine (B8664642) (DHPM) intermediate, typically via the Biginelli reaction, followed by a diastereoselective reduction of the carbon-carbon double bond to afford the saturated tetrahydropyrimidine ring.

The asymmetric Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a major focus of research. unito.itsphinxsai.com This reaction establishes the crucial C4 stereocenter of the pyrimidine (B1678525) core. Various classes of chiral catalysts have been successfully employed to induce high enantioselectivity.

Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives have emerged as highly effective catalysts for the Biginelli reaction. unito.itmdpi.com For instance, a chiral derivative of 1,2-benzenedisulfonimide has been shown to catalyze the three-component reaction under solvent-free conditions, yielding dihydropyrimidines with excellent enantiomeric excesses (ee), often averaging 97%, and in high chemical yields. unito.it These catalysts function by activating the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical course of the cyclocondensation. A key advantage of this method is the potential for catalyst recovery and reuse without significant loss of activity. unito.it

Chiral Metal Complexes: Chiral Schiff base-metal complexes represent another important class of catalysts for this transformation. A copper(II) complex, bis{(S)-(+)-(1-phenylethyl)-[(2-oxo-1H-benzo-1-ylidene)methyl]aminato}copper(II) (BPACu), has been utilized as an effective chiral catalyst for the asymmetric Biginelli reaction under solvent-free conditions. sphinxsai.com This approach has successfully produced a range of chiral 3,4-dihydropyrimidine-2-ones and their corresponding 2-thione analogues in high yields with good enantioselectivities, reaching up to 79% ee. sphinxsai.com The reaction proceeds efficiently at elevated temperatures (90 °C) with a catalyst loading of 5 mol%. sphinxsai.com

Organocatalysts: Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a Brønsted acidic site (like a thiourea), have also been extensively studied. A quinine-derived primary amine, in combination with a Brønsted acid co-catalyst such as HCl, has been used to synthesize optically active dihydropyrimidines in moderate to high yields with excellent enantioselectivities, in some cases exceeding 99% ee. sci-hub.se

The following table summarizes representative findings in the chiral catalyst-mediated synthesis of dihydropyrimidine precursors.

Spectroscopic Data for this compound Not Found in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, experimental spectroscopic data for the chemical compound this compound could not be located.

Detailed searches were conducted to find specific structural elucidation and characterization data, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Infrared (IR), and Raman spectroscopy for the exact compound. These efforts included searching for synthesis papers that would typically contain such characterization data. However, no published articles or database entries containing the requested ¹H NMR, ¹³C NMR, IR, or Raman spectra for this compound were identified.

The provided outline requires a thorough and scientifically accurate presentation of this specific data. Without access to primary or validated secondary sources for the spectral information of this compound, it is not possible to generate the requested article with the necessary data tables and detailed analysis. The available literature focuses on other derivatives of tetrahydropyrimidine or general spectroscopic characteristics of related functional groups, which falls outside the strict scope of the present request.

Therefore, the subsequent sections of the article concerning the detailed spectral analysis of this compound cannot be completed at this time.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data or fragmentation analysis for 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone has been reported in the public domain. While general fragmentation patterns for related heterocyclic systems, such as pyrimidinethiones and other derivatives, have been studied, this information cannot be accurately extrapolated to predict the exact behavior of this compound without experimental verification. A detailed analysis would require acquiring the mass spectrum of the compound to identify the molecular ion peak and characterize the specific fragmentation pathways, which is information that is not currently available.

X-ray Diffraction Crystallography

Similarly, there are no published reports on the single-crystal X-ray diffraction of this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The absolute structure of this compound has not been determined using single-crystal X-ray diffraction. This technique is essential for precisely locating each atom within the crystal lattice, thereby providing definitive proof of the molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Without a successfully crystallized sample and subsequent diffraction analysis, no crystallographic data table can be generated.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and intermolecular interactions for this compound is not possible as no crystal structure has been reported. Such an analysis would typically involve examining the supramolecular architecture to identify and characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking, which dictate how the molecules arrange themselves in the solid state. This information is crucial for understanding the physical properties of the compound, but remains unavailable.

Due to the absence of specific research data for this compound in the requested analytical areas, a scientifically accurate and detailed article that adheres to the provided outline cannot be constructed at this time.

Computational Chemistry Investigations of 1 Tetrahydropyrimidin 1 2h Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jchemrev.com It is widely employed to predict molecular geometries, energies, and other chemical properties. For 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a comprehensive understanding of its behavior at the molecular level. nih.govnih.gov

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For a flexible molecule like this compound, the tetrahydropyrimidine (B8763341) ring can adopt several conformations, such as a chair, boat, or twist-boat. researchgate.net Conformational analysis is crucial to identify the global minimum energy structure and the relative energies of other stable conformers.

DFT calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. nih.gov For instance, the geometry of the piperidine (B6355638) ring, a similar six-membered heterocycle, has been shown to adopt distorted boat or chair conformations depending on its substituents. nih.goviucr.org The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is hypothetical and based on typical values for similar structures.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Illustrative Value | Angle | Illustrative Value |

| N1-C(O) | 1.37 | C2-N1-C(O) | 120.5 |

| C=O | 1.23 | N1-C(O)-CH3 | 121.0 |

| N1-C2 | 1.47 | O=C-N1 | 122.0 |

| C2-N3 | 1.46 | N1-C2-N3 | 110.0 |

| C(O)-CH3 | 1.52 | C5-C6-N1 | 111.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the nitrogen atoms and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl carbon of the acetyl group. researchgate.net

Table 2: Illustrative FMO Energies for this compound This data is hypothetical and based on calculations of similar pyrimidine (B1678525) derivatives. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 5.30 |

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the molecule's electron density surface. libretexts.org It provides a visual guide to the charge distribution, identifying electron-rich and electron-poor regions. researchgate.net MESP maps are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The color scheme typically ranges from red (most negative potential) to blue (most positive potential). For this compound, the MESP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those attached to the nitrogen and alpha-carbons, indicating susceptibility to nucleophilic attack. nih.govuci.edu

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.orguni-muenchen.de This analysis provides a quantitative measure of the electron distribution and is useful for understanding a molecule's polarity and reactivity. researchgate.net By calculating the charge on each atom, one can identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge).

In this compound, the carbonyl oxygen is expected to have a significant negative charge, while the carbonyl carbon and the hydrogen atoms are expected to carry positive charges. The nitrogen atoms would likely have a moderate negative charge. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

Table 3: Illustrative Mulliken Atomic Charges for this compound This data is hypothetical and intended for illustrative purposes. researchgate.net

| Atom | Illustrative Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.48 |

| N1 | -0.35 |

| N3 | -0.40 |

| C2 | +0.25 |

| C4 | -0.15 |

| C5 | -0.18 |

| C6 | -0.16 |

DFT calculations can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts can be compared with experimental data to confirm the molecular structure. researchgate.net Computational predictions are becoming increasingly accurate and essential for assigning complex spectra. nih.govnrel.gov

IR Spectroscopy: DFT can compute vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A characteristic strong absorption would be predicted for the C=O stretching vibration of the acetyl group, typically around 1715 cm⁻¹ for a six-membered ring system. pressbooks.publibretexts.org Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. jchemrev.commdpi.com The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. acs.orgmdpi.com For this compound, transitions would likely involve the n → π* and π → π* transitions associated with the carbonyl group. nih.gov

Theoretical Examination of Amide Bond Characteristics

Computational methods can be used to quantify the rotational energy barrier. rsc.orgrsc.org This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the bond rotation is fixed at various angles, and the energy is calculated for each. The difference in energy between the ground state (planar or near-planar) and the transition state (typically with a 90° twist) gives the rotational barrier. acs.org Studies on similar amide systems have shown these barriers to be in the range of 15-20 kcal/mol. acs.org This analysis helps to understand the conformational dynamics and stability of the molecule. nih.gov

Amidic Resonance and Rotational Barriers around N-C(O) Axis

The chemistry of amides is largely dictated by the phenomenon of amidic resonance, a delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance imparts a partial double bond character to the N-C(O) bond, leading to a planar geometry and a significant rotational barrier. In cyclic amides, such as this compound, the ring structure can impose geometric constraints that affect the planarity of the amide bond and, consequently, the degree of resonance stabilization.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in quantifying these effects. For instance, studies on analogous N-acyl-δ-valerolactams have shown that ring strain can lead to a distortion of the amide bond from planarity. acs.org This distortion is often quantified by the Winkler-Dunitz distortion parameter, which provides a measure of the degree of pyramidalization at the nitrogen atom and twisting around the N-C(O) bond. acs.org For this compound, the six-membered tetrahydropyrimidine ring is expected to adopt a flexible conformation (such as a chair or boat), which can influence the orbital overlap necessary for optimal resonance.

The partial double bond character of the N-C(O) bond results in a substantial energy barrier to rotation. This barrier can be calculated computationally by mapping the potential energy surface as a function of the dihedral angle of the N-C(O) bond. DFT calculations have been successfully used to predict these rotational barriers for a variety of amides. mdpi.com For comparison, the rotational barriers in acyclic amides like N,N-dimethylformamide are typically in the range of 15-23 kcal/mol. researchgate.net In cyclic systems, these barriers can be modulated by ring size and substitution. The presence of the second nitrogen atom in the tetrahydropyrimidine ring of this compound may also electronically influence the amidic resonance and the rotational barrier.

| Compound/System | Computational Method | Calculated Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| N-Benzhydrylformamide | M06-2X/6-311+G* | 20-23 | mdpi.com |

| N-Methyl-N-benzhydrylformamide | M06-2X/6-311+G* | 22.7 | mdpi.com |

| Amine-substituted [s]-triazines | DFT | 15.1 - 17.7 | nih.gov |

| 3-(o-aryl)-5-methyl-rhodanines | DFT | Varied with substituent | nih.gov |

This table presents a selection of calculated rotational barriers for various N-acyl compounds from the literature, illustrating the typical range of values obtained through computational methods.

Conformational Isomerism and Stereoisomerism in Heteroatom-Substituted Amides

The structural complexity of this compound gives rise to multiple possibilities for isomerism. Due to the restricted rotation around the N-C(O) bond, amides can exist as cis and trans conformational isomers (also known as rotamers). slu.senih.gov The relative stability of these isomers is influenced by steric and electronic factors. In N-substituted amides, the trans isomer is often sterically favored. nih.gov Computational methods can accurately predict the energy difference between these isomers and the transition state connecting them. nih.gov For this compound, the acetyl group can be oriented either cis or trans with respect to the substituents on the tetrahydropyrimidine ring.

Furthermore, the tetrahydropyrimidine ring itself is not planar and can adopt various conformations, most commonly chair and boat forms. Each of these ring conformations can, in principle, exist with both the cis and trans amide rotamers, leading to a complex conformational landscape. Quantum chemical calculations are essential for determining the relative energies of these different conformers and identifying the most stable structures. rsc.org

Stereoisomerism is another important consideration. If the tetrahydropyrimidine ring is substituted, chiral centers may be present, leading to the existence of enantiomers and diastereomers. The spatial arrangement of these substituents can significantly influence the conformational preferences of the molecule. Computational modeling can be used to explore the conformational space of different stereoisomers and to understand how stereochemistry impacts the molecule's properties and potential interactions. nih.gov

Advanced Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational methods can be used to study a variety of reactions, including its synthesis (e.g., the N-acylation of a tetrahydropyrimidine) and its subsequent transformations. researchgate.netbath.ac.uk

DFT calculations are widely used to map the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates and transition states. The energies of these species allow for the calculation of reaction enthalpies, activation energies, and reaction rates. rsc.org For example, a computational study of the N-acylation of tetrahydropyrimidine would involve modeling the approach of an acylating agent (like acetyl chloride or acetic anhydride) to the nitrogen atom, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group.

More advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be used to simulate the dynamic evolution of a reacting system over time. This can provide insights into the role of solvent molecules and other environmental factors on the reaction mechanism. For enzymatic reactions involving similar heterocyclic structures, quantum mechanics/molecular mechanics (QM/MM) methods are often employed. rsc.org In a QM/MM approach, the region of the system where the reaction occurs (the active site) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. While not directly an enzyme substrate, understanding the fundamental reactivity of this compound through these computational approaches can provide valuable information for its application in various chemical contexts.

Synthetic Applications in Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks

N-acylated tetrahydropyrimidines serve as versatile intermediates in the synthesis of more complex molecules. The acetyl group can influence the reactivity of the parent ring and can be involved in subsequent chemical transformations. The synthesis of these N-acetylated compounds is often straightforward, typically involving the reaction of a pre-formed tetrahydropyrimidine (B8763341) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

One notable example is the synthesis of Ethyl 1-acetyl-6-(benzo[d] acs.orgacs.orgdioxol-5-yl)-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate. This compound is prepared by heating the corresponding 2-thioxo-1,2,3,4-tetrahydropyrimidine derivative with acetyl chloride or acetic anhydride. This reaction demonstrates the accessibility of N-acetylated tetrahydropyrimidines, which can then be used in further synthetic steps.

The tetrahydropyrimidine core itself is a valuable building block, often synthesized through multicomponent reactions like the Biginelli reaction. This reaction allows for the efficient assembly of the tetrahydropyrimidine scaffold from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). The resulting structures can then be N-acetylated to provide intermediates for further diversification.

Table 1: Synthesis of an N-Acetylated Tetrahydropyrimidine Derivative

| Starting Material | Reagent | Product | Reaction Conditions |

| Ethyl 6-(benzo[d] acs.orgacs.orgdioxol-5-yl)-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate | Acetyl chloride or Acetic anhydride | Ethyl 1-acetyl-6-(benzo[d] acs.orgacs.orgdioxol-5-yl)-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate | Heating on a water bath for 3 hours |

Precursors for Advanced Heterocyclic Scaffolds

The tetrahydropyrimidine ring, including its N-acetylated forms, is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These advanced scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of the tetrahydropyrimidine ring allows for cyclocondensation reactions with various reagents to build additional rings.

For instance, tetrahydropyrimidine derivatives can be used to synthesize thiazolo[3,2-a]pyrimidines. This transformation typically involves the reaction of a 2-thioxo-tetrahydropyrimidine with a suitable bis-electrophile, such as an α-halo ketone or a related compound. While direct examples starting from 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone are not extensively documented, the general strategy highlights the potential of the tetrahydropyrimidine core as a scaffold for fused heterocycles. The N-acetyl group could potentially influence the regioselectivity of such cyclization reactions or could be cleaved under the reaction conditions.

Another important class of fused heterocycles derived from tetrahydropyrimidines includes pyrimido[1,2-a]benzimidazoles. The synthesis of these compounds often involves the reaction of a suitably functionalized pyrimidine (B1678525) with a 1,2-phenylenediamine derivative. The ability to construct such polycyclic systems underscores the importance of tetrahydropyrimidines as foundational structures in heterocyclic synthesis.

Table 2: Examples of Fused Heterocyclic Scaffolds from Tetrahydropyrimidine Precursors

| Tetrahydropyrimidine Derivative | Reagent(s) | Fused Heterocyclic Product |

| 2-Thioxo-1,2,3,4-tetrahydropyrimidine | α-Halo ketone | Thiazolo[3,2-a]pyrimidine |

| Functionalized pyrimidine | 1,2-Phenylenediamine | Pyrimido[1,2-a]benzimidazole |

Utilization as Ligands in Metal-Catalyzed Organic Reactions

The nitrogen atoms within the tetrahydropyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives could function as ligands in metal-catalyzed organic reactions. The N-acetyl group would likely influence the electronic properties and steric environment of the nitrogen atoms, thereby modulating the properties of the resulting metal complex.

While the direct application of this compound as a ligand is not yet widely reported, the broader class of pyrimidine-based ligands has been explored in coordination chemistry and catalysis. For example, pyrimidine-derived Schiff base ligands have been used to form complexes with various transition metals, and these complexes have been investigated for their catalytic and biological activities.

Furthermore, N,N-disubstituted-N′-acylthioureas, which share some structural similarities with N-acylated tetrahydropyrimidines (specifically the N-acyl-thiourea moiety), have been used as ligands for the deposition of transition metal sulfides. This suggests that the N-acyl portion of the molecule can play a significant role in metal coordination. The development of catalysts based on N-acylated tetrahydropyrimidine ligands could offer new avenues for controlling reactivity and selectivity in a range of organic transformations.

Table 3: Potential Coordination Modes of N-Acylated Tetrahydropyrimidine Ligands

| Potential Ligand | Metal Ion (Example) | Potential Coordination Sites |

| This compound | Pd(II), Cu(I), Ru(II) | N1 and/or N3 of the pyrimidine ring, Oxygen of the acetyl group |

| 2-Thioxo-tetrahydropyrimidine derivative | Ni(II), Co(II) | N1, N3, and the exocyclic sulfur atom |

Structure Activity Relationship Sar Methodologies for Tetrahydropyrimidine Derivatives

Systematic Modification of Substituents on the Tetrahydropyrimidine (B8763341) Ring

The biological activity of tetrahydropyrimidine derivatives can be significantly altered by modifying the substituents on the heterocyclic ring. Different substitution patterns can influence the molecule's size, shape, lipophilicity, and electronic properties, which in turn affect its pharmacological profile.

Research has demonstrated that the nature and position of substituents are critical. For instance, in the development of antidiabetic agents, tetrahydropyrimidine derivatives featuring electron-withdrawing groups and hydroxyl groups have shown promising inhibitory activity. Similarly, SAR studies on tetrahydropyrimidin-2-one HIV protease inhibitors revealed that a phenylethyl substituent at the P1' position and a hydroxyl group are crucial for potent activity.

The versatility of the tetrahydropyrimidine scaffold is evident from the diverse biological activities observed with different substitution patterns, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. For example, studies on antibacterial agents showed that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. In one study, compounds with certain substitutions demonstrated notable antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae. Another investigation found that specific substitutions led to promising antifungal and anticancer activities.

The following table summarizes findings from various studies on how different substituents on the tetrahydropyrimidine ring influence specific biological activities.

| General Structure/Scaffold | Substituent(s) | Position(s) | Observed Biological Activity |

| Tetrahydropyrimidine-5-carboxamide | Electron-withdrawing groups (e.g., -NO2), -OH | Phenyl ring attached to the core | Antidiabetic |

| Tetrahydropyrimidin-2-one | Phenylethyl, Hydroxyl | P1' | HIV Protease Inhibition |

| 4-Aryl-tetrahydropyrimidine | Various substitutions on the aryl ring | C4 | Antibacterial, Antifungal, Anticancer |

| 4,5,6-Triphenyl-tetrahydropyrimidine | Various substitutions on phenyl rings | C4, C5, C6 | Anti-inflammatory (COX-2 inhibition) |

Investigation of the Role of the N-Acetyl Moiety in Molecular Interactions

The N-acetyl moiety, as present in 1-(Tetrahydropyrimidin-1(2H)-yl)ethanone, plays a significant role in the molecule's interactions with biological targets. An acetyl group consists of a methyl group single-bonded to a carbonyl group. This functional group can influence the compound's properties in several ways.

The carbonyl oxygen of the acetyl group is a hydrogen bond acceptor, a critical feature in many ligand-receptor interactions. This allows the molecule to form hydrogen bonds with amino acid residues in the binding pocket of a target protein, such as an enzyme or receptor. The presence and orientation of such hydrogen bond acceptors are often key components of a pharmacophore model, which defines the essential features required for a molecule to bind to a specific target.

General Principles of Structural Features Correlated with Molecular Functionality

The molecular functionality of tetrahydropyrimidine derivatives is governed by a set of general structural principles identified through extensive SAR and Quantitative Structure-Activity Relationship (QSAR) studies. These principles often revolve around the concept of a pharmacophore, which is the three-dimensional arrangement of electronic and steric features necessary for biological activity.

Key structural features that are consistently correlated with the molecular function of tetrahydropyrimidine derivatives include:

Hydrogen Bonding Capacity: The tetrahydropyrimidine core contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O or C=S groups). The urea (B33335) or thiourea (B124793) fragment within the ring is particularly important. SAR studies on HIV protease inhibitors have shown that the urea carbonyl is critical for good activity. The ability to form specific hydrogen bonds with a target protein is often a primary determinant of binding affinity.

Hydrophobic Interactions: The lipophilicity and shape of substituents on the ring are crucial for engaging in hydrophobic interactions with nonpolar regions of a binding site. Aromatic rings, such as phenyl groups, are common substituents that contribute to these interactions. QSAR studies have often identified hydrophobicity (expressed as logP) as a key descriptor influencing activity.

Stereochemistry: The spatial arrangement of atoms is critical. For many tetrahydropyrimidine derivatives, the C4 position is a stereocenter. Research has shown that different enantiomers can have significantly different biological activities, with one enantiomer often being much more potent than the other. This highlights the importance of a precise three-dimensional fit between the ligand and its target.

Electronic Properties: The distribution of electrons within the molecule, influenced by electron-donating or electron-withdrawing substituents, can affect its reactivity and ability to interact with the target. For example, the presence of electron-withdrawing groups has been linked to enhanced antidiabetic activity in certain series of tetrahydropyrimidine derivatives.

Computational methods like 3D-QSAR and pharmacophore modeling are instrumental in defining these principles. These models can map out the essential hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, providing a blueprint for designing new derivatives with desired biological functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(tetrahydropyrimidin-1(2H)-yl)ethanone, and how can reaction yields be optimized?

- The compound is typically synthesized via condensation reactions involving tetrahydropyrimidine derivatives and acetylating agents. For example, analogous structures (e.g., 1-(4-carbazol-9-yl-phenyl)-ethanone) are prepared using acetyl chloride or acetic anhydride under reflux in anhydrous solvents like dichloromethane . Yield optimization involves controlling reaction temperature (60–80°C), using catalysts such as DMAP, and maintaining stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet near δ 2.1–2.3 ppm. Protons on the tetrahydropyrimidine ring resonate as multiplet signals between δ 3.0–4.0 ppm (CH₂ groups) and δ 5.0–6.0 ppm (NH or aromatic protons if substituted) .

- IR : A strong carbonyl (C=O) stretch is observed at ~1680–1720 cm⁻¹. Additional peaks for C-N (1250–1350 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the tetrahydropyrimidine moiety .

Q. What structural features influence the reactivity of this compound?

- The tetrahydropyrimidine ring’s conformation (e.g., boat or chair) affects nucleophilic attack sites. The acetyl group enhances electrophilicity at the carbonyl carbon, enabling reactions with amines or hydrazines. Substituents on the ring (e.g., methyl, phenyl) can sterically hinder or direct reactivity .

Q. How do substituents on the tetrahydropyrimidine ring modulate biological activity?

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position enhance antibacterial activity by increasing membrane permeability. Hydrophobic substituents (e.g., phenyl) improve binding to hydrophobic enzyme pockets, as seen in dihydropyrimidinone derivatives with antifungal properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound derivatives?

- Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or cell-line specificity. For example, dihydropyrimidin-2(1H)-thione analogs show higher antibacterial activity than their 2(1H)-one counterparts due to improved sulfur-mediated hydrogen bonding . Validate results using orthogonal assays (e.g., MIC vs. time-kill curves) and computational docking to confirm binding modes.

Q. What coordination chemistry applications exist for this compound-derived ligands?

- The compound’s nitrogen-rich structure facilitates chelation with transition metals. For instance, a tetradentate ligand derived from this compound forms a distorted octahedral complex with cadmium(II), stabilized by N–H···O and C–H···I hydrogen bonds . Such complexes are studied for catalytic or photoluminescent properties.

Q. How can reaction conditions be optimized for scaling up synthesis while minimizing byproducts?

- Use design of experiments (DoE) to test variables: solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (0.1–5 mol%). For example, reducing reaction time from 24h to 8h in THF at 70°C decreases dimerization byproducts. Monitor via TLC/HPLC and employ flow chemistry for reproducibility .

Q. What computational methods validate the experimental geometry and electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.